Silver(I)-NHC Complex Derived from 4,5-Dichloro-1-(4-nitrobenzyl)-1H-imidazole Exhibits an 8–128 μg/mL MIC Window Against Five Bacterial Strains, While the Free Azolium Precursor Shows No Activity
The unsymmetrical azolium salt 6b, synthesised directly from 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole via N3-benzylation, was found completely inactive against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Shigella sonnei, and Salmonella typhi in a Kirby-Bauer disk diffusion assay followed by broth macrodilution MIC determination. In contrast, its corresponding bis-NHC-silver(I) hexafluorophosphate complex 8b exhibited moderate to high antibacterial activity with MIC values ranging from 8 to 128 μg/mL across the same panel . This stark activity differential confirms that the compound's value lies not in its intrinsic antibacterial properties but in its role as an essential precursor to bioactive silver-NHC complexes.
| Evidence Dimension | In vitro antibacterial activity (MIC) against five bacterial strains |
|---|---|
| Target Compound Data | Azolium salt 6b (derived from target compound): No inhibition zone; MIC >128 μg/mL (inactive) |
| Comparator Or Baseline | Bis-NHC-silver(I) complex 8b (derived from 6b): MIC 8–128 μg/mL |
| Quantified Difference | From inactive (MIC >128 μg/mL) to active (MIC as low as 8 μg/mL, >16-fold improvement) |
| Conditions | Kirby-Bauer disk diffusion and broth macrodilution; S. aureus, B. subtilis, E. coli, S. sonnei, S. typhi |
Why This Matters
This demonstrates that the procurement value of 4,5-dichloro-1-(4-nitrobenzyl)-1H-imidazole is as a strategic precursor: without it, the active complex 8b cannot be accessed via this synthetic route.
- [1] Shahini, C. R., Achar, G., Budagumpi, S., Tacke, M., & Patil, S. A. (2017). Non-symmetrically p-nitrobenzyl-substituted N-heterocyclic carbene–silver(I) complexes as metallopharmaceutical agents. Applied Organometallic Chemistry, 31(12), e3819. View Source
